Comprehensive Technical Guide: Molecular Weight, Structure, and Applications of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole Hydrochloride
Comprehensive Technical Guide: Molecular Weight, Structure, and Applications of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole Hydrochloride
Executive Summary
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride is a highly specialized saturated bicyclic compound that has garnered significant attention in modern medicinal chemistry and agrochemical development. By fusing a seven-membered cycloheptane ring to a pyrazole core, this scaffold introduces unique three-dimensional steric bulk and enhanced lipophilicity compared to standard planar heterocycles. This whitepaper provides an authoritative breakdown of its physicochemical properties, structural logic, synthetic methodologies, and its emerging role in scaffold hopping strategies for dual-target drug design.
Physicochemical Profiling & Structural Elucidation
The structural topology of hexahydrocyclohepta[c]pyrazole consists of a pyrazole ring fused at the [c]-face (the C3-C4 bond of the pyrazole) to a fully saturated seven-membered carbocycle. The free base possesses the chemical formula C₈H₁₂N₂ with a molecular weight of 136.19 g/mol [1]. When protonated to form the hydrochloride salt, the molecular weight increases to 172.66 g/mol (C₈H₁₃ClN₂)[2].
The transition from the free base to the hydrochloride salt is a critical parameter in drug formulation, drastically altering the compound's aqueous solubility, stability, and crystalline properties.
Quantitative Physicochemical Data
| Property | Free Base | Hydrochloride Salt |
| Chemical Name | 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole | 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole HCl |
| CAS Number | 7140-58-1 | 2173107-23-6 |
| Molecular Formula | C₈H₁₂N₂ | C₈H₁₃ClN₂ |
| Molecular Weight | 136.19 g/mol | 172.66 g/mol |
| Physical State | Amorphous Solid / Heavy Oil | Crystalline Solid |
| Key Structural Feature | Saturated 7-membered ring fused to pyrazole | Protonated pyrazole nitrogen (N-H⁺ Cl⁻) |
Synthetic Methodologies & Protocols
The synthesis of the hexahydrocyclohepta[c]pyrazole core relies on a highly regioselective annulation process. The protocol below outlines a self-validating workflow designed to maximize yield while minimizing side reactions[3].
Synthesis workflow for hexahydrocyclohepta[c]pyrazole hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Preparation of the 1,3-Dicarbonyl Intermediate
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Procedure: Add cycloheptanone (1.0 eq) and diethyl oxalate (1.0 eq) dropwise to a solution of sodium ethoxide (0.54 eq) in ethanol at 0 °C. Stir the mixture for 5 hours at room temperature. Acidify the solution to pH 3.0 using 20% H₂SO₄, filter the precipitates, and extract the filtrate with dichloromethane. Dry and concentrate under vacuum[3].
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Causality & Logic: The use of sodium ethoxide at 0 °C controls the highly exothermic deprotonation of cycloheptanone, preventing unwanted self-aldol condensation. Acidification to exactly pH 3.0 is a critical self-validating step; it ensures the enolate is fully protonated, allowing the intermediate to partition effectively into the organic phase during extraction.
Step 2: Pyrazole Annulation
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Procedure: Suspend phenylhydrazine or hydrazine hydrochloride (1.0 eq) in ethanol. Adjust the pH to 7.0 using triethylamine (TEA). Add the 1,3-dicarbonyl intermediate dropwise and stir overnight at room temperature. Concentrate under vacuum and purify via silica gel column chromatography[3].
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Causality & Logic: Hydrazine hydrochloride is utilized instead of free hydrazine to control the rate of nucleophilic attack. The in-situ neutralization by TEA dynamically generates free hydrazine. This buffered environment prevents the degradation of the delicate dicarbonyl intermediate while providing enough trace acidity to drive the dehydration step, locking the molecule into the aromatic pyrazole core.
Step 3: Hydrochloride Salt Formation
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Procedure: Dissolve the purified free base in a minimal volume of anhydrous diethyl ether. Slowly bubble anhydrous HCl gas (or add a pre-titrated HCl/ether solution) into the mixture until precipitation ceases. Filter the resulting crystals and dry under high vacuum[2].
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Causality & Logic: Diethyl ether acts as a strategic anti-solvent. Because the resulting hydrochloride salt is highly polar, it spontaneously crashes out of the non-polar ether matrix. This creates a self-validating purification mechanism—non-polar impurities and unreacted free base remain dissolved in the mother liquor, yielding a highly pure crystalline product without the need for further recrystallization.
Medicinal Chemistry & Pharmacological Applications
In drug discovery, the 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole scaffold is highly valued for its role in scaffold hopping . Researchers have successfully utilized this bicyclic system to replace standard tert-butyl or phenyl groups in lead compounds to increase lipophilicity (LogP) and three-dimensional steric bulk[3].
Application in Insect Growth Regulators (IGRs)
Recent breakthroughs have demonstrated that incorporating the hexahydrocyclohepta[c]pyrazole core into pyrazolamide derivatives yields highly effective, dual-target Insect Growth Regulators (IGRs)[4]. These compounds exhibit profound insecticidal activity against agricultural pests like Plutella xylostella by simultaneously acting on two critical biological pathways:
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Ecdysone Receptor (EcR) Agonism: The cycloheptane ring perfectly occupies the hydrophobic binding pocket of the EcR, triggering premature molting.
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Chitinase (Of ChtI) Inhibition: The pyrazole-5-carboxamide moiety forms critical hydrogen bonds with chitinase enzymes, preventing the degradation of old exoskeleton tissue[3].
Scaffold hopping strategy targeting EcR and Chitinase pathways.
Analytical Validation & Quality Control
To ensure the scientific integrity of the synthesized 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole hydrochloride, the following analytical checkpoints must be met:
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High-Resolution Mass Spectrometry (HRMS): Must confirm the exact mass of the [M+H]⁺ ion (m/z ~137.1) to validate the free base molecular formula (C₈H₁₂N₂) prior to salt formation.
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Nuclear Magnetic Resonance (NMR): ¹H NMR (in DMSO-d₆ or CDCl₃) must show the integration of 10 distinct aliphatic protons corresponding to the 5 methylene groups of the cycloheptane ring (typically appearing as multiplets between δ 1.50–2.80 ppm), alongside the highly deshielded pyrazole N-H proton (if not exchanged with D₂O)[5].
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Silver Nitrate Titration: To validate the stoichiometry of the hydrochloride salt, titration with AgNO₃ can be utilized to quantify the exact chloride ion content, ensuring a 1:1 molar ratio of base to HCl.
References
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ACS Reagentes. "2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride". ACS Reagentes. [Link]
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Wang, Y., et al. "Design, Synthesis, and Biological Activity of Novel Heptacyclic Pyrazolamide Derivatives: A New Candidate of Dual-Target Insect Growth Regulators". Journal of Agricultural and Food Chemistry. ACS Publications, 2020.[Link]
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Zhang, L., et al. "New lead discovery of insect growth regulators based on the scaffold hopping strategy". Bioorganic & Medicinal Chemistry Letters, 2020.[Link]
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Morris, J. C., et al. "Regioselective Preparation of Saturated Spirocyclic and Ring-Expanded Fused Pyrazoles". The Journal of Organic Chemistry, ACS Publications, 2014.[Link]
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- 4. New lead discovery of insect growth regulators based on the scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
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